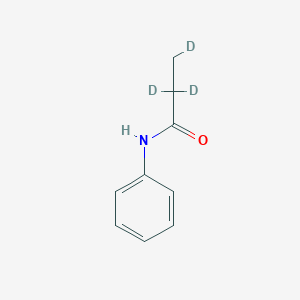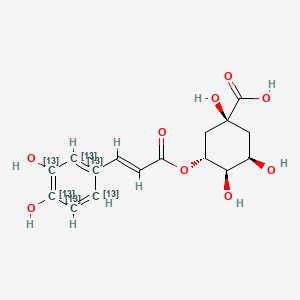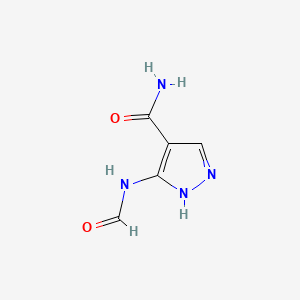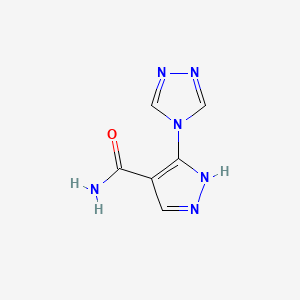![molecular formula C13H8ClF2NO3 B585637 8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid CAS No. 157373-32-5](/img/structure/B585637.png)
8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid” is a type of quinolone . It has a molecular formula of C13H7ClF3NO3 . It is also known as fluoroquinolonic acid .
Synthesis Analysis
The synthesis of this compound involves considering stereochemical and physicochemical properties of the molecule . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis
The molecular structure of this compound includes a fluorocyclopropyl group and a quinolone core . The absolute configurations of the 1-(cis-2-fluorocyclopropyl) moiety and the 7-(7-amino-5-azaspiro-[2.4]heptan-5-yl) moiety were determined by X-ray crystallographic analysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 317.65 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Synthesis and Antibacterial Properties
Researchers have synthesized new derivatives of fluoroquinolone, focusing on their preparation and investigation of antibacterial properties. These compounds, including those structurally related to 8-Chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid, exhibit significant antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds have been developed with potent activity against S. aureus, showing promise for treating Gram-positive infections. The synthesis methods often involve nucleophilic aromatic substitution steps, allowing for the introduction of various substituents to enhance the antibacterial efficacy of the core fluoroquinolone structure (Al-Hiari et al., 2007).
Antimicrobial Efficacy
A notable area of application is in the development of novel compounds for antimicrobial use. For example, a series of novel 6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-4-oxoquinoline-3-carboxylic acids with cyclopropane-fused substituents have been synthesized. These compounds have shown excellent in vitro and in vivo antimicrobial activities, particularly against Mycobacterium tuberculosis strains. This includes multi-drug resistant strains, highlighting the potential for these compounds to contribute to the treatment of challenging bacterial infections (Inagaki et al., 2004).
Antitumor Activities
Beyond antibacterial applications, research has also explored the antitumor potential of fluoroquinolone derivatives. Compounds fused onto the 4-oxoquinoline-3-carboxylic acid framework have been investigated for their cytotoxicity against human tumor cell lines. Some derivatives exhibited high levels of cytotoxicity, particularly against breast carcinoma cell lines, suggesting a potential role in cancer treatment. These findings underscore the versatility of fluoroquinolone derivatives in addressing a wide range of pathological conditions beyond their traditional antimicrobial use (El-Abadelah et al., 2007).
properties
IUPAC Name |
8-chloro-7-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClF2NO3/c14-10-7(15)2-1-5-11(10)17(9-3-8(9)16)4-6(12(5)18)13(19)20/h1-2,4,8-9H,3H2,(H,19,20)/t8-,9+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAXBLUMQQIVDG-DTWKUNHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H]1F)N2C=C(C(=O)C3=C2C(=C(C=C3)F)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClF2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cis-8-Chloro-7-fluoro-1-(2-fluorocyclopropyl)-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














